3-hydroxy-5-(4-methoxyphenyl)-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
This compound, also known by its IUPAC name, is a complex organic molecule with a fascinating structure. Let’s break it down:
3-Hydroxy-5-(4-methoxyphenyl)-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one: is a member of the pyrrolone family, characterized by its pyrrole ring and various functional groups attached to it.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
- Industrial-scale production often employs continuous-flow processes, optimizing yield and minimizing waste.
- Companies may use specialized reactors and purification techniques to achieve high purity.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, converting the hydroxyl group to a ketone or aldehyde.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The methoxyphenyl group is susceptible to nucleophilic substitution reactions.
Cyclization: The pyrrole ring can participate in cyclization reactions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Cyclization: Acidic conditions (e.g., sulfuric acid).
- Oxidation: Ketone or aldehyde derivatives.
- Reduction: Alcohol derivatives.
- Substitution: Methoxyphenyl-substituted pyrrolone derivatives.
Scientific Research Applications
Medicine: Investigated for potential antitumor, anti-inflammatory, or antimicrobial properties.
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with cellular targets.
Mechanism of Action
Targets: Interacts with specific enzymes, receptors, or proteins.
Pathways: Modulates signaling pathways related to cell growth, inflammation, or apoptosis.
Comparison with Similar Compounds
Unique Features: The combination of the methoxyphenyl, pyridinyl, and pyrrole moieties sets it apart.
Similar Compounds: Related pyrrolones include 2,5-dihydro-1H-pyrrol-2-ones with different substituents.
Properties
Molecular Formula |
C28H26N2O5 |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-5-(4-methoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H26N2O5/c1-4-14-35-23-12-9-21(15-18(23)2)26(31)24-25(20-7-10-22(34-3)11-8-20)30(28(33)27(24)32)17-19-6-5-13-29-16-19/h4-13,15-16,25,31H,1,14,17H2,2-3H3/b26-24+ |
InChI Key |
OKIJDIULHUGRAX-SHHOIMCASA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)OC)/O)OCC=C |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)OC)O)OCC=C |
Origin of Product |
United States |
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